molecular formula C13H14N6O4 B11258859 2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid

2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid

Cat. No.: B11258859
M. Wt: 318.29 g/mol
InChI Key: XVTVGTXRERCWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, nitro, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

    Amination: The amino groups are introduced via nucleophilic substitution reactions using suitable amines.

    Coupling with Acetic Acid: The final step involves coupling the substituted pyrimidine with acetic acid derivatives under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various amines, under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in different applications.

Scientific Research Applications

2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to the suppression of cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amino groups on the pyrimidine ring allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C13H14N6O4

Molecular Weight

318.29 g/mol

IUPAC Name

2-[[4-amino-6-(3-methylanilino)-5-nitropyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H14N6O4/c1-7-3-2-4-8(5-7)16-12-10(19(22)23)11(14)17-13(18-12)15-6-9(20)21/h2-5H,6H2,1H3,(H,20,21)(H4,14,15,16,17,18)

InChI Key

XVTVGTXRERCWOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.